PTA2 (Pinane thromboxane A2)
Overview
Description
Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .
Preparation Methods
Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :
Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.
Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.
Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.
Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Pinane thromboxane A2 undergoes several types of chemical reactions, including:
Oxidation: PTA2 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PTA2 into more reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the PTA2 molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pinane thromboxane A2 has several scientific research applications, including:
Chemistry: PTA2 is used as a model compound to study the synthesis and reactivity of carbocyclic analogs of thromboxane A2.
Biology: In biological research, PTA2 is used to investigate the role of thromboxane A2 in platelet aggregation and coronary artery contraction.
Mechanism of Action
Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .
Comparison with Similar Compounds
Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:
Thromboxane A2: The natural, highly unstable form of thromboxane.
Stable Prostaglandin Endoperoxide Analogs: These compounds mimic the structure and function of thromboxane A2 but are more stable.
Prostacyclin (PGI2): Another prostaglandin with opposing effects to thromboxane A2, promoting vasodilation and inhibiting platelet aggregation.
Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in cardiovascular function and platelet aggregation. This article delves into the biological activity of PTA2, highlighting its synthesis, pharmacological effects, and potential therapeutic applications.
1. Synthesis of PTA2
PTA2 is synthesized through a series of chemical reactions aimed at mimicking the structure and function of TxA2 while enhancing stability. The synthesis involves the modification of bicyclic structures to achieve the desired biological activity. The compound has been characterized by its ability to interact with thromboxane receptors and influence platelet function.
Inhibition of Platelet Aggregation
PTA2 exhibits significant antiplatelet activity. At low concentrations, it inhibits platelet aggregation induced by TxA2 and stable prostaglandin endoperoxide analogs. This effect is crucial for its potential use as an antithrombotic agent, especially in conditions where excessive platelet aggregation poses a risk for thrombotic events .
- Dose-Response Relationship : The inhibitory effect on platelet aggregation is dose-dependent, with higher concentrations leading to increased inhibition .
Effects on Vascular Smooth Muscle
PTA2 has been shown to inhibit coronary artery constriction in animal models, suggesting that it may have vasodilatory properties under certain conditions. This action is particularly relevant in the context of cardiovascular diseases where vasoconstriction contributes to pathology .
- Mechanism : PTA2 stabilizes liver lysosomes and inhibits thromboxane synthetase, which prevents the formation of TxA2 from arachidonic acid, thereby reducing vasoconstriction and platelet activation .
Impact on Mucous Gel Layer Thickness
Research indicates that PTA2 can attenuate increases in tracheal mucous gel layer thickness induced by U46619 (a stable TxA2 analog) and carbocyclic TxA2 (CTA2). This suggests a potential role in managing bronchial hyperreactivity and related respiratory conditions .
Case Studies and Experimental Evidence
- Study on Coronary Artery Constriction : In a study involving cat coronary arteries, PTA2 effectively inhibited constriction induced by stable prostaglandin endoperoxide analogs at low concentrations, indicating its potential as a therapeutic agent in coronary artery disease .
- Platelet Aggregation Studies : In vitro studies demonstrated that PTA2 inhibited platelet aggregation more effectively than some other thromboxane analogs, reinforcing its potential as an antiplatelet drug .
Comparative Analysis with Other Thromboxane Analogues
Compound | EC50 (µg/kg) | Effect on Platelet Aggregation | Effect on Vascular Constriction |
---|---|---|---|
PTA2 | 6.64 | Inhibits | Inhibits |
U46619 | 6.43 | Moderate | Moderate |
CTA2 | Varies | Moderate | Moderate |
4. Potential Therapeutic Applications
Given its biological profile, PTA2 holds promise as a therapeutic agent in various clinical settings:
- Antithrombotic Therapy : Its ability to inhibit platelet aggregation positions PTA2 as a candidate for preventing thrombotic events in patients at risk for cardiovascular diseases.
- Respiratory Disorders : The capacity to modulate mucous secretion could make PTA2 useful in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where airway constriction and excessive mucus production are problematic.
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJIHGVLRDHSDV-BNAVIEMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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